molecular formula C18H16Cl2FNO3S B6110805 Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate

Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B6110805
M. Wt: 416.3 g/mol
InChI Key: SFIQJXXDHUPWJL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic organic compound It is characterized by its unique structure, which includes a thiophene ring substituted with a fluorophenyl group and a dichloromethylcyclopropylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the fluorophenyl group through a substitution reaction. The dichloromethylcyclopropylcarbonylamino group is then added via a series of reactions involving chlorination and cyclopropanation. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate
  • Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-isopropylphenyl)thiophene-3-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its fluorine substitution, can lead to distinct chemical and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FNO3S/c1-3-25-15(23)13-12(10-4-6-11(21)7-5-10)8-26-14(13)22-16(24)17(2)9-18(17,19)20/h4-8H,3,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIQJXXDHUPWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3(CC3(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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